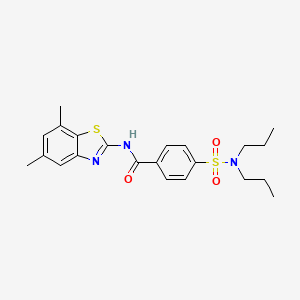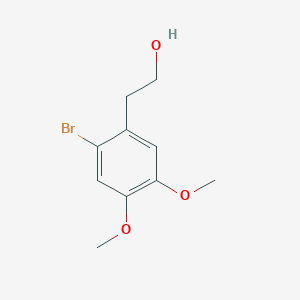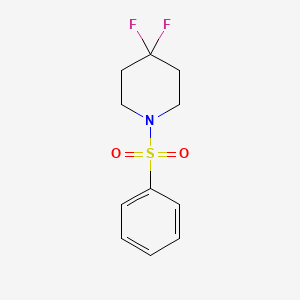
1-(3-fluorophenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Fluorophenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a triazole ring, a fluorophenyl group, and a methoxybenzyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorophenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the core triazole ring. One common method is the Huisgen cycloaddition reaction click chemistry approach, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution , and nucleophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide (OH⁻) or alkyl halides can participate in substitution reactions.
Nucleophilic Addition: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be used.
Major Products Formed: The reactions can yield various products, including oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its triazole ring is particularly useful in creating pharmaceuticals and agrochemicals.
Biology: In biological research, the compound has been studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable tool in drug discovery.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new drugs. Its unique structure allows it to bind to specific molecular targets, making it a candidate for therapeutic interventions.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and polymers . Its versatility and reactivity make it suitable for various applications.
作用機序
The mechanism by which 1-(3-fluorophenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The triazole ring can act as a ligand , binding to receptors or enzymes, while the fluorophenyl and methoxybenzyl groups enhance its binding affinity and specificity. The exact pathways and targets depend on the biological context in which the compound is used.
類似化合物との比較
1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
N-(3-Methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
1-(3-Fluorophenyl)-N-(3-hydroxybenzyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness: What sets 1-(3-fluorophenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide apart from its similar compounds is the presence of both the fluorophenyl and methoxybenzyl groups, which contribute to its enhanced biological activity and specificity. This combination of functional groups provides a unique profile that can be leveraged in various applications.
特性
IUPAC Name |
1-(3-fluorophenyl)-N-[(3-methoxyphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2/c1-24-15-7-2-4-12(8-15)10-19-17(23)16-11-22(21-20-16)14-6-3-5-13(18)9-14/h2-9,11H,10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOBAIZVEAOPCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=CN(N=N2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2856102.png)
![2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2856105.png)

![Ethyl 7-oxo-2-{[(phenylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2856108.png)


![6-methyl-N-(4-methylphenyl)-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2856113.png)
![N-(3,5-dimethoxyphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2856115.png)
![N4-(2H-1,3-benzodioxol-5-yl)-N6-[(furan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2856116.png)

![4-[(5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID](/img/structure/B2856119.png)



